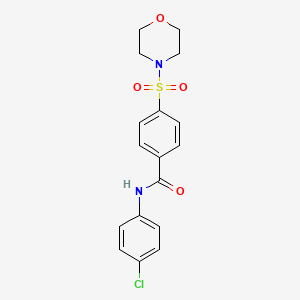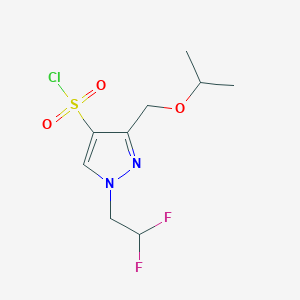![molecular formula C25H17FN4O5 B2748974 5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894933-12-1](/img/no-structure.png)
5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C25H17FN4O5 and its molecular weight is 472.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermally Activated Delayed Fluorescence (TADF) Materials
Interestingly, related quinazoline derivatives have been used in the development of TADF materials . TADF materials exhibit high photoluminescence quantum efficiency and are promising for organic light-emitting diodes (OLEDs) and other optoelectronic applications .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione' involves the synthesis of the oxadiazole and quinazoline moieties separately, followed by their coupling to form the final product.", "Starting Materials": [ "4-fluorobenzyl bromide", "sodium azide", "phenylacetic acid", "thionyl chloride", "2-amino-4,5-dimethoxybenzoic acid", "acetic anhydride", "sodium bicarbonate", "3-nitrobenzaldehyde", "ethyl acetoacetate", "sodium methoxide", "2,3-dichloroquinoxaline", "sodium hydride", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-fluorobenzyl azide by reacting 4-fluorobenzyl bromide with sodium azide in DMF.", "Step 2: Synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid by reacting phenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with sodium azide and subsequent cyclization with acetic anhydride and sodium bicarbonate.", "Step 3: Synthesis of 2-amino-4,5-dimethoxybenzoic acid by reacting 3-nitrobenzaldehyde with ethyl acetoacetate in ethanol, followed by reduction with sodium borohydride.", "Step 4: Synthesis of 2,3-dichloroquinoxaline by reacting 2-amino-4,5-dimethoxybenzoic acid with 2,3-dichloroquinoxaline in DMF in the presence of sodium methoxide.", "Step 5: Synthesis of 5-(4-fluorobenzyl)-2,3-dichloroquinoxaline by reacting 4-fluorobenzyl azide with 2,3-dichloroquinoxaline in DMF in the presence of sodium hydride.", "Step 6: Synthesis of 5-(4-fluorobenzyl)-7-(2,3-dichloroquinoxalin-5-ylamino)-2,3-dihydro-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione by reacting 5-(4-fluorobenzyl)-2,3-dichloroquinoxaline with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine in acetonitrile." ] } | |
CAS RN |
894933-12-1 |
Molecular Formula |
C25H17FN4O5 |
Molecular Weight |
472.432 |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C25H17FN4O5/c26-17-8-6-15(7-9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-4-2-1-3-5-16/h1-11H,12-14H2 |
InChI Key |
KJXKOFKABJGIOR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)F)CC5=NC(=NO5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethan-1-one](/img/structure/B2748891.png)


![(1R,9R,16S,16aR)-4-amino-12-oxo-1,9,10,12,16,16a-hexahydro-2H,8H-9,16-methanopyrido[2',1':4,5][1,5]diazocino[1,2-a]quinoline-1-carboxylic acid](/img/structure/B2748897.png)




![N-cyclohexyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2748905.png)
![3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2748906.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate](/img/structure/B2748910.png)
![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)

